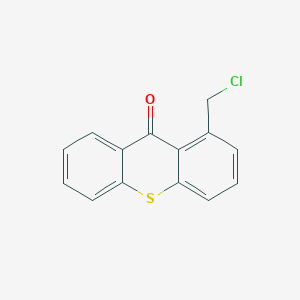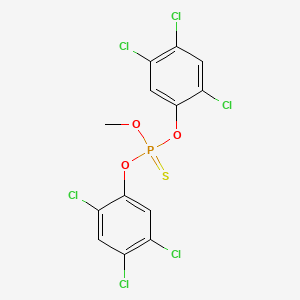
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various industrial and agricultural applications. This compound is characterized by the presence of a phosphorothioate group, which imparts distinct chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester involves several steps. One common method includes the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4,5-trichlorophenol . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphorothioate oxides, while substitution reactions can result in the replacement of the ester groups with other functional groups.
Applications De Recherche Scientifique
This compound has several scientific research applications across different fields. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds . In biology, it is studied for its potential as an enzyme inhibitor and its effects on various biological pathways . In medicine, research focuses on its potential therapeutic applications, including its use as an antiparasitic agent . Industrially, it is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds .
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester involves the inhibition of specific enzymes, particularly acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and subsequent paralysis of pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester can be compared with other similar organophosphorus compounds, such as Phosphorodithioic acid, O,O-diethyl ester and Phosphorothioic acid, O,O,S-trimethyl ester . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific ester groups and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable for research and industrial purposes
Propriétés
Numéro CAS |
56201-37-7 |
|---|---|
Formule moléculaire |
C13H7Cl6O3PS |
Poids moléculaire |
486.9 g/mol |
Nom IUPAC |
methoxy-sulfanylidene-bis(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C13H7Cl6O3PS/c1-20-23(24,21-12-4-8(16)6(14)2-10(12)18)22-13-5-9(17)7(15)3-11(13)19/h2-5H,1H3 |
Clé InChI |
ACVLAMDDCNEKCJ-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC1=CC(=C(C=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


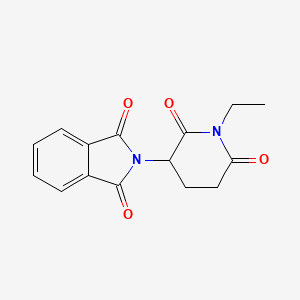
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
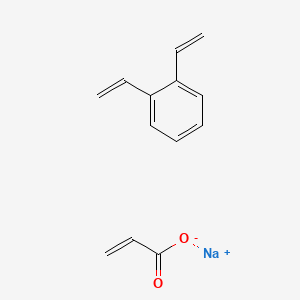
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
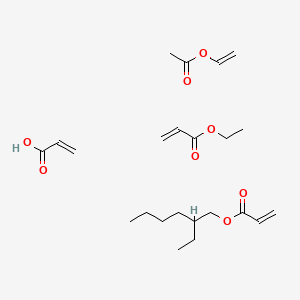

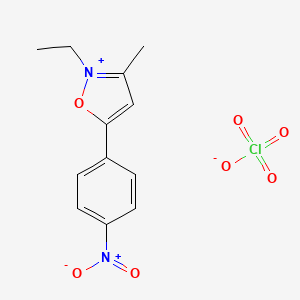
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
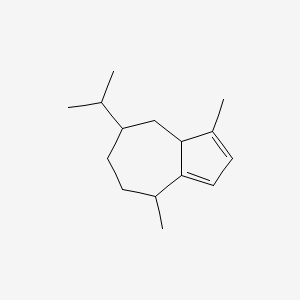
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
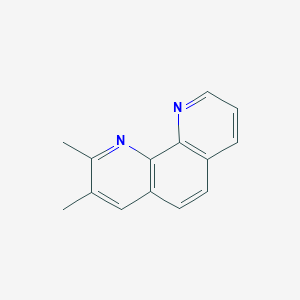
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)

